
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide is an organic compound with a complex structure that includes an aminophenyl group, a dimethylaminoethyl group, and an ethylmethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide typically involves multiple steps:
Formation of the Aminophenyl Intermediate: The starting material, 3-nitroaniline, is reduced to 3-aminophenyl using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Introduction of the Dimethylaminoethyl Group: The aminophenyl intermediate undergoes a nucleophilic substitution reaction with 2-chloro-N,N-dimethylethylamine in the presence of a base like sodium hydroxide to form the desired dimethylaminoethyl group.
Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, while the dimethylaminoethyl group can enhance its solubility and bioavailability. The sulfonamide group can form hydrogen bonds with biological molecules, facilitating its binding and activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminophenyl)-3-[2-(dimethylamino)ethyl]urea: This compound has a similar structure but with a urea group instead of a sulfonamide group.
Bis(3-aminophenyl) sulfone: This compound contains two aminophenyl groups and a sulfone group, making it structurally similar but with different functional groups.
Uniqueness
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-ethylmethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of the aminophenyl, dimethylaminoethyl, and sulfonamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H23N3O2S |
|---|---|
Molecular Weight |
285.41 g/mol |
IUPAC Name |
1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C13H23N3O2S/c1-4-16(9-8-15(2)3)19(17,18)11-12-6-5-7-13(14)10-12/h5-7,10H,4,8-9,11,14H2,1-3H3 |
InChI Key |
UAFFCQMHRYTCJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)S(=O)(=O)CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


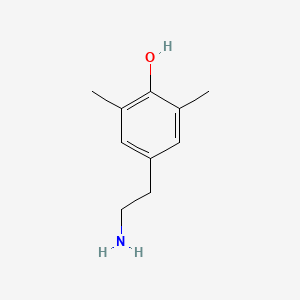
![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
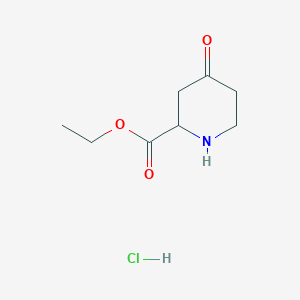
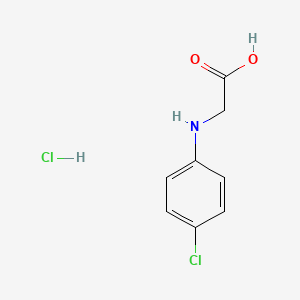
![3-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B15329467.png)
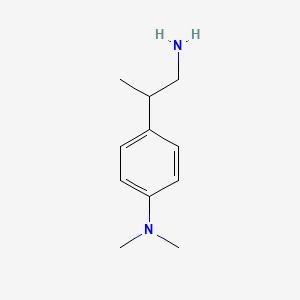
![N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15329486.png)
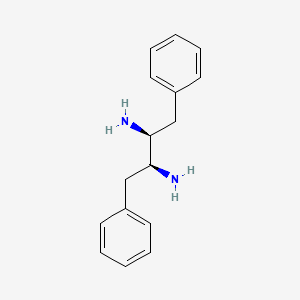
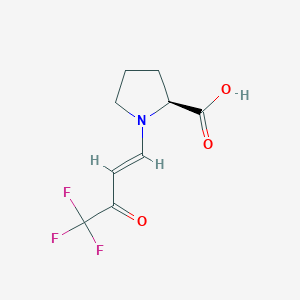
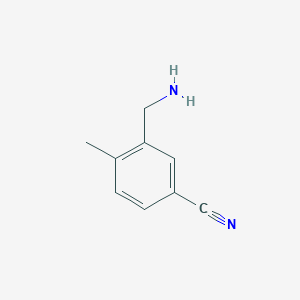

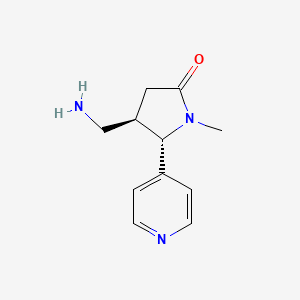
![n-(2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)ethyl)-2-chloroacetamide](/img/structure/B15329523.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B15329532.png)
